molecular formula C7H5BrClF B1278797 1-Bromo-4-chloro-2-fluoro-5-methylbenzene CAS No. 200190-87-0

1-Bromo-4-chloro-2-fluoro-5-methylbenzene

Cat. No. B1278797
CAS RN: 200190-87-0
M. Wt: 223.47 g/mol
InChI Key: FHMGARFZRFRQNI-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-5-methylbenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, similar compounds have been studied, which can give insights into the properties and reactivity of halogenated benzenes. For instance, 1-bromo-3-fluorobenzene has been investigated using spectroscopic methods and density functional theory (DFT) calculations, which can be relevant to understanding the electronic structure of halogenated benzenes .

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions starting from simpler aromatic compounds. For example, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination . These methods indicate that the synthesis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene would likely involve a sequence of carefully controlled reactions, including halogenation and possibly functional group transformations.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms due to their electronegativity and size. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed diverse packing motifs and interactions, such as C–H···Br and C–Br···Br, which could also be expected in the structure of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene .

Chemical Reactions Analysis

Halogenated benzenes can undergo various chemical reactions, including nucleophilic substitution and carbonylation. For instance, 1-bromo-2-fluorobenzenes have been used in palladium-catalyzed carbonylative reactions with different nucleophiles to form six-membered heterocycles . This suggests that 1-Bromo-4-chloro-2-fluoro-5-methylbenzene could also participate in similar reactions, potentially leading to the formation of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be deduced from spectroscopic studies and computational methods. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and its molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide valuable information on the influence of halogen atoms on the vibrational modes of benzene derivatives. Additionally, the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were analyzed, which are crucial for understanding the reactivity and stability of the compound .

Scientific Research Applications

  • Reaction Mechanisms : The compound has been studied in the context of aromatic nucleophilic substitution (SNAr) reactions. Research by Onyido and Hirst (1991) indicates that the interplay of steric and electronic factors significantly influences the mechanism of these reactions (Onyido & Hirst, 1991).

  • Electrochemical Fluorination : Studies on the electrochemical fluorination of halobenzenes, including 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, have been conducted to understand side reactions and formation mechanisms of various fluorinated compounds (Horio et al., 1996).

  • Vibrational Spectroscopy : The vibrational spectra of halobenzene cations, including those similar to 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, have been analyzed to understand their electronic states and molecular vibrations (Kwon, Kim & Kim, 2002).

  • Chemoselectivity in Cobalt-Catalyzed Reactions : The compound has been included in studies exploring the chemoselectivity of cobalt-catalyzed carbonylation, demonstrating the stability of fluorine substituents during these reactions (Boyarskiy et al., 2010).

  • Synthesis of NMDA Receptor Antagonists : Research has explored the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists from 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, highlighting its potential in medicinal chemistry (Xun & Qing-ping, 2004).

  • Triazidation Processes : The compound has been involved in studies on triazidation of trifluorobenzenes, contributing to the development of new photoactive cross-linking reagents for polymer chemistry (Chapyshev & Chernyak, 2013).

  • Photoreactions with Cyclopentene : It has been used in studies investigating photoreactions with cyclopentene, specifically focusing on insertion into carbon-halogen bonds (Bryce-smith, Dadson & Gilbert, 1980).

  • Regioselective Lithiation : Studies have focused on the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, including compounds similar to 1-Bromo-4-chloro-2-fluoro-5-methylbenzene (Mongin & Schlosser, 1996).

Mechanism of Action

The mechanism of action involves initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The compound can be used in the preparation of benzonorbornadiene derivatives . It may also be used as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor .

properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMGARFZRFRQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451759
Record name 5-Bromo-2-chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-fluoro-5-methylbenzene

CAS RN

200190-87-0
Record name 5-Bromo-2-chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloro-4-fluoro-toluene
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